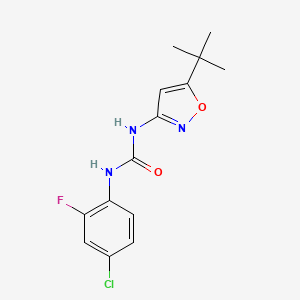
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as BRD-7232, is a small molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising anti-cancer properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves the selective inhibition of BET proteins, which are involved in the regulation of gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BET proteins, it can also induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. Furthermore, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea is its high selectivity for BET proteins, which makes it a powerful tool for studying the role of these proteins in cancer biology. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Future Directions
There are a number of future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea and its potential therapeutic applications in cancer treatment. One area of interest is the development of more potent derivatives of this compound, which may be more effective in suppressing tumor growth. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, which may help to guide its clinical development. Finally, the combination of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea with other anti-cancer agents may have synergistic effects, leading to improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with tert-butyl isocyanide to form the corresponding isocyanide intermediate. This intermediate is then reacted with ethyl glyoxylate to form the isoxazole ring, which is subsequently hydrolyzed to form the final product, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of a family of enzymes known as bromodomain and extra-terminal domain (BET) proteins, which play a critical role in regulating gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURHUGWZFJMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

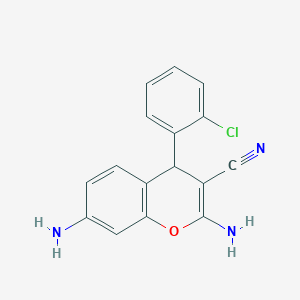
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3-[({3-[(3-methylbutanoyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5117313.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
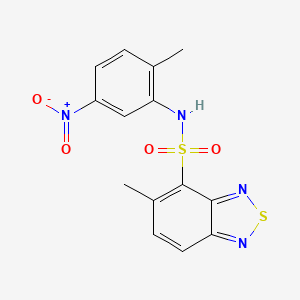
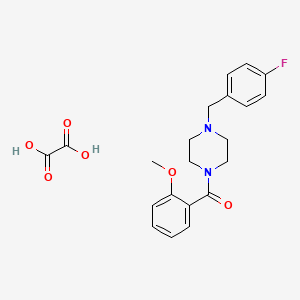
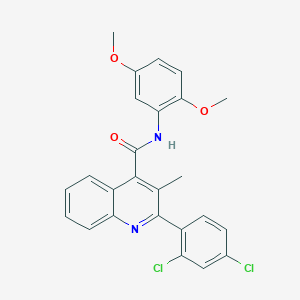
![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)